molecular formula C19H13F3N2O2S B12262913 alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid CAS No. 107072-32-2

alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid

Cat. No.: B12262913
CAS No.: 107072-32-2
M. Wt: 390.4 g/mol
InChI Key: AQEVAFZLDGPQFC-UHFFFAOYSA-N
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Description

2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid is a complex organic compound featuring a pyrimidine ring substituted with phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol with phenylacetic acid under specific conditions to form the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid apart is its unique combination of a pyrimidine ring with phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid, also known by its CAS number 107072-32-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its molecular properties, mechanisms of action, and relevant case studies.

Molecular Properties

The molecular formula for this compound is C19H13F3N2O2SC_{19}H_{13}F_3N_2O_2S with a molar mass of approximately 390.38 g/mol. The structure features a pyrimidine ring substituted with a trifluoromethyl group and a phenyl-thio linkage, which is critical for its biological interactions.

Research indicates that compounds containing pyrimidine scaffolds exhibit diverse biological activities, including:

  • Antimicrobial Activity : Pyrimidine derivatives have been shown to possess significant antimicrobial properties, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : These compounds also demonstrate anti-inflammatory activities, which can be beneficial in treating conditions characterized by chronic inflammation .
  • Cancer Therapeutics : Pyrimidine-based compounds are explored as inhibitors of lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. Inhibiting hLDHA can lead to reduced tumor growth and improved patient outcomes in various cancers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduction in inflammatory markers
Cancer InhibitionInhibition of hLDHA leading to reduced tumor proliferation

Case Studies and Research Findings

  • Antimicrobial Studies : A study on novel pyrimidine derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • Cancer Research : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines. The IC50 values indicated potent activity at low concentrations, suggesting strong potential for development as an anticancer agent .
  • Inflammation Models : Experimental models of inflammation showed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent .

Properties

CAS No.

107072-32-2

Molecular Formula

C19H13F3N2O2S

Molecular Weight

390.4 g/mol

IUPAC Name

2-phenyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C19H13F3N2O2S/c20-19(21,22)15-11-14(12-7-3-1-4-8-12)23-18(24-15)27-16(17(25)26)13-9-5-2-6-10-13/h1-11,16H,(H,25,26)

InChI Key

AQEVAFZLDGPQFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SC(C3=CC=CC=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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